L-Methionine (1-13C) is classified as an amino acid, specifically a sulfur-containing amino acid. It is categorized under the broader class of proteinogenic amino acids, which are the building blocks of proteins. The compound is also recognized as a methyl donor in various biochemical reactions due to its role in the synthesis of S-adenosylmethionine.
The synthesis of L-Methionine (1-13C) typically involves methods that incorporate carbon-13 into the methionine structure. One common approach utilizes palladium-catalyzed C(sp³)–H functionalization to introduce the carbon-13 label into the methyl group of methionine precursors .
Another method involves using carbon-11 methyl iodide as a precursor, where L-methionine is synthesized through a series of reactions that ensure high optical purity and yield .
The synthesis process often requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. For instance, liquid chromatography is frequently employed for purification after synthesis to isolate the labeled product from unreacted materials and by-products .
L-Methionine (1-13C) participates in various biochemical reactions, primarily serving as a precursor for S-adenosylmethionine, which is a universal methyl donor involved in methylation processes. It also undergoes transsulfuration to form cysteine, another essential amino acid.
The incorporation of carbon-13 allows researchers to trace metabolic pathways using techniques such as nuclear magnetic resonance spectroscopy, providing insights into the dynamics of methionine metabolism in different biological systems .
The mechanism of action for L-Methionine (1-13C) primarily revolves around its role as a methyl donor through S-adenosylmethionine. In this process:
Studies utilizing isotope ratio monitoring have shown that specific positions within L-methionine exhibit distinct carbon isotope distributions, which can inform on enzymatic mechanisms and metabolic fluxes .
L-Methionine (1-13C) typically appears as a white crystalline powder. It is soluble in water and has a melting point around 281 °C.
The compound exhibits standard chemical properties associated with amino acids:
L-Methionine (1-13C) has diverse applications in scientific research:
Stable isotope-labeled methionine, particularly L-Methionine (1-¹³C), serves as a powerful tracer for quantifying carbon flux distribution in central metabolic pathways. This approach enables researchers to track the fate of the methyl group and carbon backbone during S-adenosyl-L-methionine (SAM) biosynthesis and related metabolic processes. In Saccharomyces cerevisiae studies, ¹³C-MFA using [1-¹³C]methionine revealed that ethanol assimilation significantly upregulates tricarboxylic acid (TCA) cycle flux (2.4-fold increase) and glyoxylate shunt activity (3.1-fold increase) compared to glucose metabolism [1] [10]. This metabolic rewiring generates excess ATP through enhanced oxidative phosphorylation, creating an energy-rich environment conducive to SAM synthesis.
Table 1: Metabolic Flux Comparison in S. cerevisiae under Different Carbon Sources
Metabolic Pathway | Glucose Culture Flux (mmol/gDCW/h) | Ethanol Culture Flux (mmol/gDCW/h) | Fold Change |
---|---|---|---|
TCA Cycle | 8.7 | 20.8 | 2.4 |
Glyoxylate Shunt | 1.2 | 3.7 | 3.1 |
Oxidative Phosphorylation | 15.3 | 38.6 | 2.5 |
SAM Biosynthesis | 0.18 | 0.52 | 2.9 |
Kyokai strain metabolism studies demonstrated that ATP regeneration rates directly correlate with SAM accumulation (R² = 0.94). Ethanol-grown cells exhibited 48% higher intracellular ATP levels than glucose-grown cells, explaining the 3–4-fold higher SAM production in industrial sake yeast strains [4] [10]. The ¹³C-labeling patterns from [1-¹³C]methionine further confirmed that SAM carbon skeletons in high-producing strains derive primarily from ethanol via acetyl-CoA, bypassing glycolytic precursors [1].
In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), L-Methionine (1-¹³C) enables precise quantification of protein expression dynamics and post-translational modification states. The ¹³C-labeled methyl group introduces a +1 Da mass shift in methionine-containing peptides, allowing discrimination from endogenous counterparts in mass spectrometry analyses [7]. This labeling strategy is particularly valuable for studying methyltransferase activities and protein methylation patterns without isotopic interference with arginine/lysine-labeled systems.
Table 2: SILAC Amino Acid Properties and Applications
Amino Acid | Isotope Form | Mass Shift (Da) | Protease Compatibility | Key Applications |
---|---|---|---|---|
L-Methionine (1-¹³C) | [methyl-¹³C] | +1 | Trypsin/Lys-C | Methylation studies, redox proteomics |
L-Lysine | [¹³C₆] or [¹³C₆¹⁵N₂] | +6 or +8 | Trypsin | Global proteome quantification |
L-Arginine | [¹³C₆] or [¹³C₆¹⁵N₄] | +6 or +10 | Trypsin | Membrane protein studies |
The metabolic stability of the ¹³C-methyl group prevents label scrambling—a significant advantage over arginine-based labels that can undergo conversion to proline. Commercial SILAC kits now incorporate [¹³C]methionine for specialized applications requiring methyl-specific tracking [7]. In dynamic turnover studies, combining [methyl-¹³C]methionine with ²H₃-lysine enables simultaneous measurement of protein synthesis rates and methylation kinetics. This multi-isotope approach revealed a 3.2-hour half-life for histone H3 methylation in mammalian cells [7].
Position-specific ¹³C labeling of methionine's methyl group enables unprecedented resolution in tracking one-carbon transfer mechanisms in biological systems. This approach leverages the intact transfer of the labeled methyl group to acceptor molecules, providing direct evidence of methyltransferase substrate specificity and catalytic efficiency. Key applications include:
SAM-Dependent Methylation Pathways: In Denitratisoma oestradiolicum, [methyl-¹³C]methionine incorporation confirmed SAM as the methyl donor in the cobalamin-dependent conversion of estrogens to androgens. LC-MS analysis showed 89% ¹³C enrichment in the C10-methyl group of the androgen product 1-dehydrotestosterone [6].
Enzyme Kinetic Studies: Stopped-flow kinetics using [methyl-¹³C]SAM revealed a biphasic binding mechanism in cobalamin-dependent methyltransferases. The initial corrinoid-SAM complex formation occurs at 4.2 × 10⁴ M⁻¹s⁻¹, followed by methyl transfer to estrogen at 1.8 s⁻¹ [6].
Regenerative Methylation Cycles: Proteogenomic analysis of estrogen-degrading bacteria identified a methionine salvage pathway where the emtABCD gene cluster coordinates SAM regeneration from androgen-derived catabolites. [methyl-¹³C]methionine labeling demonstrated 72% isotopic enrichment in recycled SAM pools [6].
Table 3: Methyltransferase Systems Studied Using [methyl-¹³C]Methionine
Methyltransferase System | Organism | Label Incorporation Efficiency (%) | Key Finding |
---|---|---|---|
EmtABCD | D. oestradiolicum | 89 | SAM-driven methyl transfer to estrogen C10 position |
PmtA | Pseudomonas aeruginosa | 95 | Processive methylation of lipid A phosphoethanolamine |
Hmt1 | Saccharomyces cerevisiae | 78 | Coordination with methionine adenosyltransferase |
The position-specific label also clarified unexpected methyl scrambling in radical SAM methyltransferases. In Class B enzymes, ¹³C-NMR detected 14% label redistribution from the methyl group to β-carbons during corrinoid-mediated methyl transfer [8]. These insights are driving engineering of methyltransferase cascades for producing high-value methylated natural products.
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